molecular formula C10H5Cl2NO2 B188392 1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione CAS No. 37010-56-3

1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B188392
CAS No.: 37010-56-3
M. Wt: 242.05 g/mol
InChI Key: NBBSRCNQHUNISD-UHFFFAOYSA-N
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Description

1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C10H5Cl2NO2. It is known for its unique structure, which includes a pyrrole ring substituted with a 2,6-dichlorophenyl group.

Preparation Methods

Chemical Reactions Analysis

1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce the generation of mesenchymal stem cell-derived functional endothelial cells, which facilitate rapid endothelialization after vascular injury. This process involves the activation of pathways related to cell differentiation and proliferation .

Comparison with Similar Compounds

1-(2,6-dichlorophenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2,6-dichlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBSRCNQHUNISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C(=O)C=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190504
Record name Pyrrole-2,5-dione, 1-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37010-56-3
Record name Pyrrole-2,5-dione, 1-(2,6-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037010563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrole-2,5-dione, 1-(2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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